molecular formula C14H24N4O3S B2577978 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946354-63-8

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B2577978
CAS No.: 946354-63-8
M. Wt: 328.43
InChI Key: CFZXTFWOESZNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a sophisticated pyrimidine derivative designed for advanced pharmaceutical and chemical research. This compound features a multifunctional structure where the 2-methylpyrimidine core is substituted at the 4-position with a (ethylsulfonyl)piperazine group and at the 6-position with an isopropoxy group. The ethylsulfonyl moiety attached to the piperazine ring is a key pharmacophore known to enhance molecular interactions with biological targets, particularly in the design of ATP-competitive kinase inhibitors. The isopropoxy group, a feature shared with other researched pyrimidines such as 4-Chloro-6-isopropoxypyrimidine , contributes to optimal steric and electronic properties, influencing the compound's bioavailability and binding affinity. This molecular architecture makes it a valuable chemical scaffold for probing structure-activity relationships (SAR) in drug discovery programs, especially in oncology and neurology. Its primary research application lies in serving as a key intermediate for the synthesis of more complex active compounds. Researchers utilize this chemical in developing and screening novel therapeutic agents that modulate specific kinase signaling pathways. The presence of the sulfonyl group adjacent to the piperazine nitrogen allows for hydrogen bonding, while the pyrimidine core enables π-π stacking interactions within enzyme active sites. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-5-22(19,20)18-8-6-17(7-9-18)13-10-14(21-11(2)3)16-12(4)15-13/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZXTFWOESZNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction, where an isopropyl halide reacts with the pyrimidine intermediate in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrimidine intermediate.

    Ethylsulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidine ring or the ethylsulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may serve as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and piperazinyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylamino)-2-(4-(4-(ethylsulfonyl)piperazin-1-yl)phenylamino)pyrimidine-5-carboxamide
  • 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Uniqueness

Compared to similar compounds, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine offers unique structural features that may enhance its biological activity and specificity. The presence of the ethylsulfonyl group, in particular, can influence its pharmacokinetic properties and interaction with molecular targets, making it a valuable compound for further research and development.

Biological Activity

4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural features:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in enhancing biological activity.
  • Ethylsulfonyl Group : This moiety may contribute to the compound's solubility and interaction with biological targets.
  • Isopropoxy and Methyl Groups : These substituents can influence the lipophilicity and overall pharmacokinetics.

Pharmacological Activity

Research has indicated various biological activities associated with this compound, particularly in areas such as:

1. Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine have demonstrated efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity in Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis
Compound BHeLa15Cell Cycle Arrest
Compound CA54912Inhibition of Proliferation

2. Antimicrobial Activity

Similar compounds have been evaluated for antimicrobial properties. The presence of the piperazine ring is often linked to enhanced antibacterial activity, making it a valuable scaffold in drug design.

Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of related pyrimidine derivatives against various bacterial strains. Results indicated that certain modifications to the piperazine and pyrimidine structures significantly improved activity against Gram-positive bacteria.

3. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Research indicates that piperazine derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

The biological activity of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects that alter cellular responses.

Q & A

Q. Table 1: Example DoE Parameters for Reaction Optimization

FactorLevel 1Level 2Level 3
Temperature (°C)6080100
Solvent (Dielectric)DCM (8.9)THF (7.5)DMF (37)
Catalyst Loading (mol%)51015

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural assignments. Key signals:
    • Piperazine protons (δ 2.5–3.5 ppm).
    • Isopropoxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH).
  • Mass Spectrometry (HRMS): Validate molecular weight (C₁₄H₂₄N₄O₃S; calc. 352.15 g/mol).

Q. Table 2: Common Impurities and Detection Limits

ImpurityHPLC Retention Time (min)Detection Limit (ppm)
Des-ethylsulfonyl analog12.30.1
Methylpyrimidine isomer14.80.05

Advanced: How can computational chemistry be integrated with experimental data to design derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling: Combine molecular docking (e.g., AutoDock Vina) with experimental IC₅₀ values to prioritize derivatives with improved target binding .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for sulfonyl group modifications (e.g., replacing ethyl with cyclopropyl) .
  • Feedback Loops: Use experimental bioactivity data to refine computational models iteratively, enhancing prediction accuracy for ADMET properties .

Advanced: What methodologies address batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time .
  • Statistical Process Control (SPC): Track critical quality attributes (CQAs) like impurity profiles using control charts (e.g., X-bar and R charts) .
  • Impurity Profiling: Cross-reference with pharmacopeial standards (e.g., USP/EP guidelines) to identify and quantify by-products .

Basic: What are key considerations for designing in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs where pyrimidine derivatives show historical activity (e.g., EGFR or 5-HT receptors) .
  • Assay Conditions:
    • Use physiologically relevant pH (7.4) and ionic strength.
    • Include controls for non-specific binding (e.g., 1% DMSO vehicle).
  • Dose-Response Curves: Test 8–10 concentrations (1 nM–100 μM) to calculate EC₅₀/IC₅₀ values accurately.

Advanced: How should discrepancies between computational predictions and experimental reaction outcomes be resolved?

Methodological Answer:

  • Mechanistic Re-evaluation: Conduct kinetic isotope effect (KIE) studies or isotopic labeling to validate proposed reaction pathways .
  • Multivariate Analysis: Apply principal component analysis (PCA) to experimental datasets to identify overlooked variables (e.g., trace moisture in solvents) .
  • Collaborative Validation: Cross-verify computational models with independent labs to isolate methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.